molecular formula C12H12N2O3 B1217833 Oxabetrinil CAS No. 74782-23-3

Oxabetrinil

Cat. No. B1217833
CAS RN: 74782-23-3
M. Wt: 232.23 g/mol
InChI Key: WFVUIONFJOAYPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Oxabetrinil, such as oxime ethers and nitrido complexes, involves various chemical reactions and conditions. For instance, the Brønsted acid-catalyzed synthesis of nitriles from aldehydes using oximes demonstrates a related synthesis pathway that could be analogous to Oxabetrinil synthesis under mild conditions (Hyodo et al., 2017). Additionally, the synthesis of oximes and nitroalkanes with a chiral auxiliary unit for the preparation of enantiomerically pure nitrile oxides offers insights into the chemical synthesis process that might be relevant (Kudyba et al., 2005).

Molecular Structure Analysis

Research on related compounds such as oxynitrides and their optical properties can provide indirect insights into the molecular structure analysis of Oxabetrinil. The structural diversity of oxynitrides, for example, significantly influences their physical and chemical properties, which could be analogous to Oxabetrinil (Xie & Hintzen, 2013).

Chemical Reactions and Properties

The study of nitrido complexes and their reactions offers a glimpse into the chemical reactions and properties that Oxabetrinil might exhibit. For instance, the reactions of rhenium(V) oxo and nitrido complexes with specific ligands result in structurally related complexes, indicating the types of chemical reactions Oxabetrinil might undergo (Connac et al., 1997).

Physical Properties Analysis

The physical properties of Oxabetrinil could be inferred from studies on related compounds. The optical properties of (oxy)nitride materials, including their refractive index, reflectance, and absorbance, are directly influenced by their molecular structure and composition, which might be similar to Oxabetrinil (Tessier et al., 2009).

Chemical Properties Analysis

Research on oxime-Ni2+ complexes provides insight into the chemical properties that Oxabetrinil might possess, such as its potential catalytic activity in hydrogen evolution reactions. The construction of oxime-Ni2+ complex units on polymeric carbon nitride for efficient photocatalytic hydrogen evolution highlights the role that similar oxime compounds could play in catalysis (Zhen et al., 2019).

Scientific Research Applications

Methods of Application

Validation tests were performed on beef, chicken, and pork muscles fortified at 0.01 and 0.10 μg/g in accordance with the guideline of the Japanese Ministry of Health, Labour, and Welfare .

Results or Outcomes

All pesticides, including Oxabetrinil, were confirmed to have limits of quantitation of 0.01 μg/g, and found to conform to the guideline (recovery: 70-120%, repeatability: <15%, intermediate precision: <20%) in all muscles .

2. Application as a Herbicide Safener

Summary of the Application

Oxabetrinil is marketed as a seed treatment safener to protect sorghum plants against chloroacetanilides, in particular, metolachlor .

Methods of Application

Oxabetrinil is applied as a seed treatment safener. The seeds are treated with Oxabetrinil before planting to protect them from the harmful effects of certain herbicides .

Results or Outcomes

The application of Oxabetrinil as a safener allows the safe use of certain herbicides in sorghum cultivation. It enhances the plant’s tolerance to the herbicide without affecting the weed control effectiveness .

3. Application in Environmental Analysis

Summary of the Application

Oxabetrinil is used in the quantitative determination of environmental samples. This method is applied to detect and quantify the presence of Oxabetrinil in soil and water samples .

Methods of Application

The electrochemical behavior of Oxabetrinil is studied at pH 4.0 for the quantitative determination in environmental samples. Both calibration and standard addition methods are used for the quantitative determination of Oxabetrinil .

Results or Outcomes

From the calibration method, it is observed that the peak current shows a trend found to be linear .

4. Application in Herbicide Metabolism

Summary of the Application

Oxabetrinil is used to enhance the detoxification of metolachlor, a herbicide, in grain sorghum .

Methods of Application

Oxabetrinil and another safener, CGA-133205, are applied to grain sorghum. These safeners enhance glutathione levels and enzymatic and nonenzymatic conjugation of metolachlor with glutathione .

Results or Outcomes

The application of Oxabetrinil and CGA-133205 confers protection to grain sorghum by increasing the rate of metolachlor metabolism .

5. Application in Lipid Metabolism

Summary of the Application

Oxabetrinil influences lipid metabolism causing a redistribution of carbon in the lipid fractions of germinating sorghum roots .

Methods of Application

Experiments on ¹⁴C-acetate incorporation into lipids were conducted. Metolachlor at 10 μM and seed-applied Oxabetrinil had effects on germination of grain sorghum .

Results or Outcomes

Results from experiments indicate that metolachlor and the oxime ether safeners influence lipid metabolism causing a redistribution of carbon in the lipid fractions of germinating sorghum roots .

6. Application in Glutathione Metabolism

Summary of the Application

Oxabetrinil enhances glutathione levels in grain sorghum seedlings at 12 to 48 hr after imbibition was initiated .

Methods of Application

Both safeners slightly enhanced nonenzymatic and enzymatic conjugation of metolachlor with reduced glutathione. Oxabetrinil conjugated enzymatically or nonenzymatically with reduced glutathione at a slow rate .

Results or Outcomes

These data suggest that during the early stages of seed germination and seedling development of grain sorghum, safeners can enhance the detoxication of metolachlor by enhancing glutathione levels and enzymatic and nonenzymatic conjugation of metolachlor with glutathione .

Safety And Hazards

Oxabetrinil is classified as Acute toxicity - Category 4, Oral, and is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is harmful if inhaled and toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid release to the environment .

properties

IUPAC Name

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-8-11(10-4-2-1-3-5-10)14-17-9-12-15-6-7-16-12/h1-5,12H,6-7,9H2/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVUIONFJOAYPK-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CON=C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(O1)CO/N=C(/C#N)\C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide

CAS RN

74782-23-3
Record name Benzeneacetonitrile, .alpha.-[(1,3-dioxolan-2-ylmethoxy)imino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetonitrile, α-[(1,3-dioxolan-2-ylmethoxy)imino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
K Kreuz, J Gaudin, E Ebert - Weed research, 1989 - Wiley Online Library
The influence of three crop safeners on the uptake and degradation of 14 C‐metolachlor was investigated in two corn varieties. Following application of herbicide and safener together …
Number of citations: 42 onlinelibrary.wiley.com
RE Wilkinson, RR Duncan - Zeitschrift für Naturforschung C, 1991 - degruyter.com
… meto lachlor, oxabetrinil, and soil pH (data not shown). Data in Table IV show that in nine of ten culti vars, oxabetrinil treatment improved … Additionally, oxabetrinil increased survival in all …
Number of citations: 5 www.degruyter.com
SP Yenne, KK Hatzios, SA Meredith - Journal of agricultural and …, 1990 - ACS Publications
… extracted from the oxabetrinil-treated … oxabetrinil contained in the total extract also increased with time in the untreatedand oxabetriniltreated grain sorghum, indicating that oxabetrinil …
Number of citations: 14 pubs.acs.org
E Ebert, H Gerber - … : development, uses and mechanism of action, 1989 - books.google.com
… The aim of this study was to examine and compare the physiological and biochemical responses of selected crop and weed species exposed to combined treatments of the …
Number of citations: 13 books.google.com
H Milhomme, C Roux, J Bastide - Zeitschrift für Naturforschung C, 1991 - degruyter.com
… or oxabetrinil-pretreated seeds. Pretreated seeds received the herbicide safener NA or oxabetrinil … The seeds were shaken with a known amount of NA or oxabetrinil powder in a glass …
Number of citations: 12 www.degruyter.com
SP Yenne, KK Hatzios - Zeitschrift für Naturforschung C, 1990 - degruyter.com
… , oxabetrinil reduced the am ount of non-enzym atic conjugation of metolachlor. Oxabetrinil … In the presence of metolachlor, the am ount of non-enzymatic conjugation of oxabetrinil was …
Number of citations: 23 www.degruyter.com
L Scarponi, E Quagliarini… - Pest Management …, 2006 - Wiley Online Library
… oxabetrinil. These safeners significantly enhanced the GST activity towards 1-chloro-2,4-dinitrobenzene (CDNB) as a ‘standard’ substrate, with the exception of oxabetrinil … of oxabetrinil, …
Number of citations: 76 onlinelibrary.wiley.com
SP Yenne, KK Hatzios - Pesticide Biochemistry and Physiology, 1989 - Elsevier
… with the oxime ether safeners, oxabetrinil or CGA-133205, (b) to determine the influence of metolachlor alone and in combination with oxabetrinil or CGA133205 on the incorporation of […
Number of citations: 12 www.sciencedirect.com
Z Zhang, GE Coats, AH Boyd - Weed Science, 1994 - cambridge.org
… conducted to determine effects of CGA-133205, oxabetrinil, and flurazole on grain sorghum … Flurazole and oxabetrinil increased the number of ungerminated seed of both hybrids, and …
Number of citations: 3 www.cambridge.org
DE Moreland, FT Corbin - Zeitschrift für Naturforschung C, 1991 - degruyter.com
… The effects of seed treatments, on the subsequent metabolism of the herbicides, with the safeners naphthalic anhydride, oxabetrinil, and CGA 133205 were compared against surface-…
Number of citations: 21 www.degruyter.com

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